![molecular formula C17H12F3NO3 B2692996 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione CAS No. 321432-39-7](/img/structure/B2692996.png)
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione, also known as TFPD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. TFPD is a white crystalline solid that is soluble in organic solvents and has a melting point of 170-172 °C.
Applications De Recherche Scientifique
Convenient Synthesis of New Polysubstituted Isoindole-1,3-dione Analogues
Research has developed new polysubstituted isoindole-1,3-diones through various chemical reactions, showcasing the versatility of isoindole-1,3-dione derivatives in synthesis. These compounds have potential applications in medicinal chemistry due to their structural diversity and functionalizability (Tan et al., 2014).
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives
Another study developed a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene, expanding the chemical repertoire of isoindole-based compounds for further scientific exploration (Tan et al., 2016).
Evaluation of Xanthine Oxidase Inhibitor Properties
Isoindole-1,3-dione derivatives have been evaluated for their xanthine oxidase inhibitory activities, suggesting potential therapeutic applications in conditions related to oxidative stress and inflammation (Gunduğdu et al., 2020).
Anticancer Activity of Isoindole-1,3(2H)-dione Compounds
Research on isoindole-1,3(2H)-dione derivatives containing various functional groups has demonstrated significant anticancer activity, indicating the promise of these compounds in developing new cancer therapies (Tan et al., 2020).
Novel Conjugated Polyelectrolyte for Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte based on the isoindole-1,3-dione structure has been synthesized, showing potential as an electron transport layer in polymer solar cells, highlighting the material science applications of isoindole derivatives (Hu et al., 2015).
Propriétés
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)11-4-3-5-12(10-11)24-9-8-21-15(22)13-6-1-2-7-14(13)16(21)23/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXYTNFPEJBVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692913.png)
![Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate](/img/structure/B2692914.png)
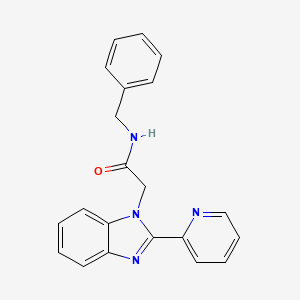
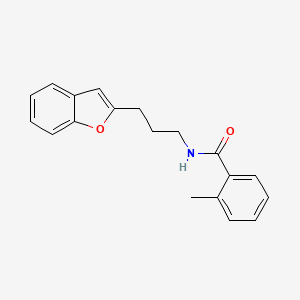
![{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2692918.png)
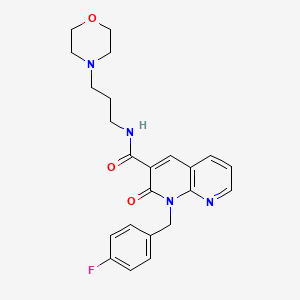
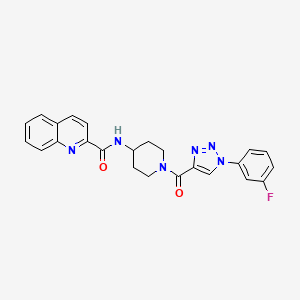
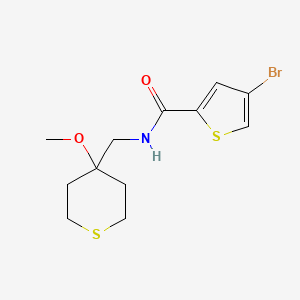
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2692922.png)
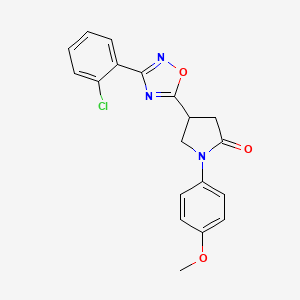
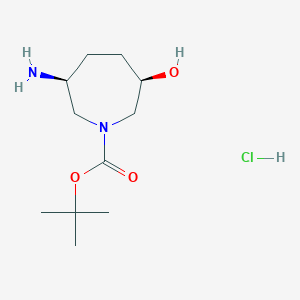
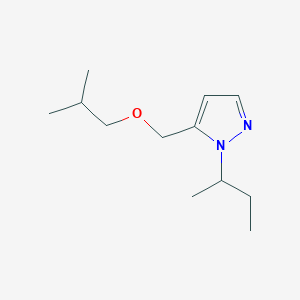
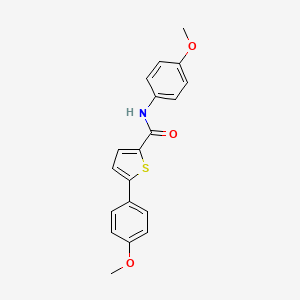
![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)